3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid
Overview
Description
The compound “3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-carboxylic acid” belongs to a class of organic compounds known as spirocyclic compounds . Spirocyclic compounds are characterized by two or more rings that share a single atom . In this case, the compound has a cyclopropane ring (a three-membered ring) and a naphthalene ring (a two-ring system with five double bonds) that share a single carbon atom .
Molecular Structure Analysis
The molecular structure of “3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-carboxylic acid” can be deduced from its name. The “3’,4’-dihydro” indicates that the compound has two additional hydrogen atoms compared to the parent naphthalene structure . The “2’H-spiro[cyclopropane-1,1’-naphthalene]” indicates that the compound is a spirocyclic compound with a cyclopropane ring and a naphthalene ring sharing a single carbon atom . The “3-carboxylic acid” indicates that the compound has a carboxylic acid functional group at the 3-position .
Chemical Reactions Analysis
The chemical reactions of “3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-carboxylic acid” would likely be influenced by the presence of the carboxylic acid functional group . Carboxylic acids are acidic and can undergo a variety of reactions, including esterification, amide formation, and decarboxylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-carboxylic acid” would be influenced by its molecular structure . The presence of the carboxylic acid functional group would likely make the compound polar and capable of forming hydrogen bonds . The spirocyclic structure could also influence the compound’s physical properties, such as its melting point and solubility .
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Approaches : A study by Arrault et al. (2001) in Helvetica Chimica Acta describes a one-step synthesis process for compounds related to 3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid, demonstrating their potential for efficient synthesis in chemical research (Arrault et al., 2001).
Structural Analysis and Reactivity : The structural analysis of similar spiro compounds and their reactivity were explored, as reported by Yong et al. (2007) in Tetrahedron, which can provide insights into the properties and potential applications of 3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid (Yong et al., 2007).
Biological Activity
Antitumor and Antimonoamineoxidase Activities : Research by Markosyan et al. (2020) indicates that derivatives of spiro[cycloheptane-1,2'-naphthalene]-3'-carboxylate, which are structurally similar to 3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid, possess antitumor and antimonoamineoxidase activities (Markosyan et al., 2020).
Anticonvulsant and Antibacterial Properties : Further research by Grigoryan et al. (2017) highlights the anticonvulsant, antidepressant, and antibacterial properties of derivatives of 4’-amino-5’,8’-dimethyl-1’ H -spiro[cyclohexane-1,2’-naphthalene]-3’-carboxylic acid, a compound related to 3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid (Grigoryan et al., 2017).
Future Directions
The study of spirocyclic compounds is an active area of research in organic chemistry . These compounds are found in a variety of natural products and pharmaceuticals, and their unique structures present interesting challenges for synthetic chemists . Future research on “3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-carboxylic acid” and similar compounds could lead to the development of new synthetic methods and potentially useful bioactive compounds .
properties
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-12(15)11-8-13(11)7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6,11H,3,5,7-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRLFWFGLWUZBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CC3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid | |
CAS RN |
1248314-77-3 | |
Record name | 3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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